molecular formula C10H13Cl2N3 B2600369 1,4,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene;dihydrochloride CAS No. 1781506-49-7

1,4,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene;dihydrochloride

Cat. No.: B2600369
CAS No.: 1781506-49-7
M. Wt: 246.14
InChI Key: FUBLHTPIFZTYEN-UHFFFAOYSA-N
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Description

1,4,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene;dihydrochloride is a complex organic compound with a unique tricyclic structure. It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s structure features a triazine ring fused with a bicyclic system, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable triazine derivative with a bicyclic amine in the presence of a strong acid, such as hydrochloric acid, to form the dihydrochloride salt. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized triazine derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine compounds with various functional groups.

Scientific Research Applications

1,4,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,4,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroimidazo[1,2-a5,4-c’]dipyridine: Shares a similar tricyclic structure but differs in the arrangement of nitrogen atoms.

    1,4,7-Triazacyclononane: A tricyclic compound with a different ring system and nitrogen placement.

Uniqueness

1,4,8-Triazatricyclo[74002,7]trideca-2(7),8,10,12-tetraene;dihydrochloride is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties

Biological Activity

1,4,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene; dihydrochloride is a complex organic compound characterized by a unique tricyclic structure that incorporates nitrogen atoms. This compound belongs to a class of triazatricyclo compounds known for their diverse biological activities and potential therapeutic applications. This article aims to explore the biological activity of this compound through a review of relevant scientific literature, highlighting its mechanisms of action, potential therapeutic uses, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula for 1,4,8-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene; dihydrochloride is C11H12N32HClC_{11}H_{12}N_3\cdot 2HCl with a molecular weight of approximately 266.14 g/mol. The compound features multiple double bonds within its hexaene structure, contributing to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

Research has indicated that 1,4,8-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene; dihydrochloride exhibits potential inhibitory effects on various enzymes and biomolecules:

  • Inhibition of ENPP2 : The compound has shown promising activity against ecto-nucleotide triphosphate diphosphohydrolase (ENPP2), an enzyme implicated in cancer and inflammatory processes.
  • Interaction with Receptors : Its unique tricyclic structure may facilitate interactions with multiple biological pathways by binding to specific receptors or enzymes.

Comparative Biological Activity

To understand the significance of 1,4,8-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene; dihydrochloride in the context of similar compounds, a comparison table is presented below:

Compound NameStructural FeaturesBiological Activity
1-Amino-2-methylpyrimidine Contains a pyrimidine ringKnown for antiviral activity
6-Acetyl-2-amino-8,9-dihydro-pyrimido[4,5-b][1,4]diazepine Features diazepine structureExhibits neuroprotective effects
11-Bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),10,12-triene Similar tricyclic structurePotential anti-inflammatory properties

The uniqueness of 1,4,8-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene lies in its specific arrangement and the presence of multiple nitrogen atoms which enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Enzyme Inhibition Studies : In vitro studies have demonstrated that the compound effectively inhibits ENPP2 activity in cancer cell lines, suggesting its potential as an anticancer agent.
  • Therapeutic Applications : The compound has been investigated for its role in modulating inflammatory responses in animal models of disease. This highlights its potential utility in developing new anti-inflammatory drugs.
  • Interaction Studies : Research indicates that the compound interacts with various biomolecules involved in metabolic pathways relevant to cancer and inflammation. These interactions suggest that it could be a valuable tool for exploring new therapeutic avenues.

Properties

IUPAC Name

1,4,8-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c1-2-6-13-9-7-11-5-4-8(9)12-10(13)3-1;;/h1-3,6,11H,4-5,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBLHTPIFZTYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C3N2C=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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